Methyl 2-oxo-2-(o-tolyl)acetate

Catalog No.
S1533675
CAS No.
34966-54-6
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-oxo-2-(o-tolyl)acetate

CAS Number

34966-54-6

Product Name

Methyl 2-oxo-2-(o-tolyl)acetate

IUPAC Name

methyl 2-(2-methylphenyl)-2-oxoacetate

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6H,1-2H3

InChI Key

QMJRGFDWGOXABE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C(=O)OC

Synonyms

(2-Methylphenyl)glyoxylic Acid Methyl Ester; Methyl 2-(2-Methylphenyl)-2-oxoacetate; Methyl 2-Methylphenylglyoxylate; Methyl o-Toluoylformate;

Canonical SMILES

CC1=CC=CC=C1C(=O)C(=O)OC

Methyl 2-oxo-2-(o-tolyl)acetate is an organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of approximately 178.1851 g/mol. It features a methyl ester functional group and a ketone, making it a member of the α-oxo ester class. The compound consists of an o-tolyl group attached to the carbon adjacent to the carbonyl, contributing to its unique properties and reactivity. It is known for its applications in organic synthesis and potential biological activities.

  • Moderate flammability [].
  • Potential for irritation upon contact with skin or eyes [].
  • Potential toxicity if ingested or inhaled [].
Typical for α-oxo esters. These include:

  • Esterification: The conversion of carboxylic acids to esters can be achieved using this compound as a reactant.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles, forming imines or other derivatives.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions underline its versatility in synthetic organic chemistry .

The synthesis of methyl 2-oxo-2-(o-tolyl)acetate generally involves several steps:

  • Oxidation: Starting from o-tolylacetone, oxidation can be performed to form 2-oxo-2-(o-tolyl)acetic acid using potassium permanganate under alkaline conditions, achieving yields around 80% .
  • Esterification: The resulting acid is then esterified with methanol in the presence of concentrated sulfuric acid as a catalyst, yielding methyl 2-oxo-2-(o-tolyl)acetate.
  • Purification: The product can be purified through techniques such as silica gel column chromatography to achieve high purity levels .

Methyl 2-oxo-2-(o-tolyl)acetate has several applications:

  • Synthetic Intermediates: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research Tool: Its derivatives are used in medicinal chemistry for developing new drugs.
  • Fungicides: Due to potential antimicrobial properties, it may find applications in agricultural chemistry .

Several compounds share structural similarities with methyl 2-oxo-2-(o-tolyl)acetate, including:

Compound NameMolecular FormulaKey Features
Methyl 2-oxo-2-(p-tolyl)acetateC₁₀H₁₀O₃Similar structure but with p-tolyl
Methyl 2-(3-chlorophenyl)-2-oxoacetateC₉H₈ClO₃Chlorine substitution affects reactivity
Methyl 4-(2-methoxy-2-oxoacetyl)benzoateC₁₁H₁₂O₅Contains a methoxy group enhancing solubility

Uniqueness

Methyl 2-oxo-2-(o-tolyl)acetate is unique due to its specific o-tolyl substitution, which influences its chemical behavior and potential interactions compared to its p-substituted analogs and other derivatives. This structural variation may lead to different biological activities and reactivity profiles, making it valuable for targeted synthetic applications .

XLogP3

2.6

Wikipedia

Methyl 2-methylphenylglyoxylate

Dates

Modify: 2023-08-15

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